molecular formula C21H20N8O2 B2487996 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-36-7

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2487996
CAS RN: 1705743-36-7
M. Wt: 416.445
InChI Key: BKMGEXVTUIZJFU-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules that incorporate several heterocyclic frameworks, such as triazoles, oxadiazoles, and pyrazines. These structures are known for their diverse chemical properties and applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, including the formation of heterocyclic rings through cycloaddition, nucleophilic substitution, and condensation reactions. For example, the synthesis of triazole derivatives typically employs the [3+2] cycloaddition of azides and alkynes, a reaction known for its efficiency and versatility (Cao et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure of related compounds revealed complex arrangements of rings and substituents, contributing to their unique chemical and physical properties. Crystallographic studies help in understanding the precise geometric parameters and intermolecular interactions (Cao et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to readily bind in the biological system due to their heterocyclic nature . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that multiple pathways could be affected.

Pharmacokinetics

The presence of the triazole moiety, which is known to readily bind in the biological system , may influence its bioavailability.

Result of Action

Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that the compound could have multiple effects at the molecular and cellular level.

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O2/c30-21(18-13-24-29(26-18)16-6-2-1-3-7-16)28-10-4-5-15(14-28)11-19-25-20(27-31-19)17-12-22-8-9-23-17/h1-3,6-9,12-13,15H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGEXVTUIZJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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